

## Application Note: Structural Analysis of Inosine-5'-monophosphate (IMP) using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Inosine-5'-monophosphate disodium salt	
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#### Introduction

Inosine-5'-monophosphate (IMP) is a pivotal intermediate in the metabolism of purines.[1] It serves as the precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential building blocks for DNA and RNA.[1][2] Given its central role in cellular proliferation and energy transfer, enzymes involved in the IMP metabolic pathway, such as inosine monophosphate dehydrogenase (IMPDH), are significant targets for immunosuppressive and cancer therapies.[2][3] A thorough understanding of IMP's three-dimensional structure and conformational dynamics is therefore critical for drug design and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-resolution information on the structure, dynamics, and interactions of molecules in solution.[4][5] Unlike X-ray crystallography, NMR allows for the study of molecules in a solution state that more closely mimics their physiological environment.[6] This application note details the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of IMP.

# Quantitative NMR Data for Inosine-5'-monophosphate



The following tables summarize the chemical shifts and coupling constants for IMP, providing a reference for structural verification. The data is primarily referenced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000175.[7]

Table 1: 1H and 13C Chemical Shifts of IMP

Conditions: 100mM sample in D<sub>2</sub>O, pH 7.4, Temperature 298K. <sup>1</sup>H chemical shifts referenced to DSS at 0.0 ppm.[7]

Atom Name (Purine)	¹H Shift (ppm)	<sup>13</sup> C Shift (ppm)
H2	8.187	-
C2	-	149.099
C4	-	151.479
C5	-	126.225
C6	-	161.422
H8	8.554	-
C8	-	142.649



Atom Name (Ribose)	¹H Shift (ppm)	<sup>13</sup> C Shift (ppm)
H1'	6.115	-
C1'	-	90.051
H2'	4.773	-
C2'	-	77.474
H3'	4.517	-
C3'	-	73.338
H4'	4.373	-
C4'	-	87.55
H5', H5"	4.033	-
C5'	-	66.154

Table 2: 31P Chemical Shift of IMP

The chemical shift of the phosphate group is sensitive to pH and the presence of divalent cations.[8][9]

Atom Name	<sup>31</sup> P Shift (ppm)	Conditions
P5'	~3.5 - 4.5	Neutral pH, referenced to 85% H <sub>3</sub> PO <sub>4</sub>

Table 3: Selected <sup>1</sup>H-<sup>1</sup>H J-Coupling Constants for the Ribose Moiety

Coupling constants provide valuable information about the dihedral angles and thus the conformation of the ribose ring.[10][11]

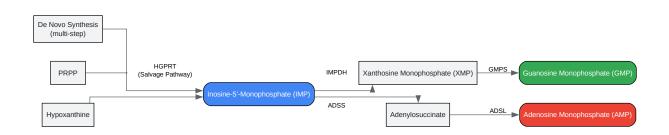


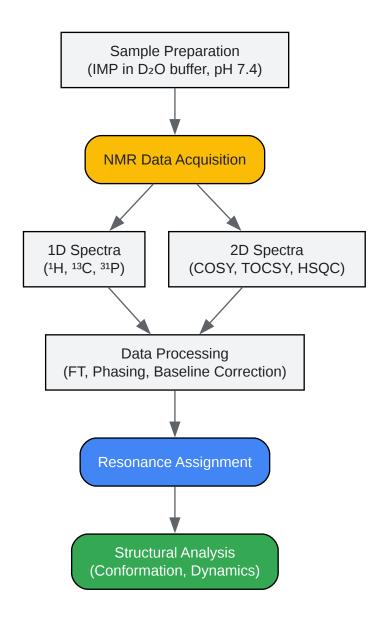
Coupled Nuclei	J-Coupling (Hz)
J(H1'-H2')	~5.0 - 6.0
J(H2'-H3')	~4.5 - 5.5
J(H3'-H4')	~2.5 - 3.5

## **Signaling and Experimental Workflow Diagrams**

The following diagrams illustrate the metabolic context of IMP and the experimental workflow for its analysis.







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